2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
2-ethyl-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-2-15-4-5-6(9(10,11)12)3-7(16)13-8(5)14-15/h3-4H,2H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELJLHFOZBWZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting with the construction of the pyrazole ring followed by the introduction of the trifluoromethyl group and the ethyl group. One common synthetic route involves the cyclization of a suitable precursor containing the pyrazole and pyridine moieties under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mechanism of Action
The mechanism by which 2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound's biological activity by increasing its lipophilicity and binding affinity to target proteins. The exact molecular pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Antimicrobial Activity
- Target Compound : Exhibits broad-spectrum activity due to the trifluoromethyl group, which disrupts microbial cell membranes. Specific data for this compound is inferred from analogs with similar substituents .
- Compound 84a–l (Pyrazolo[3,4-b]pyridin-6(7H)-ones with triazole linkages) : Showed inhibition zones of 12.3–16.3 mm (Candida albicans) and 14.3–16.6 mm (Saccharomyces cerevisiae), slightly lower than amphotericin-B (17.6–18.3 mm) .
- Compound 171 (5-(4-chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) : Demonstrated MIC values of 2–4 µg/mL against E. coli and Serratia, outperforming standard drugs .
Antifungal Activity
- Pyrido[2,3-d]pyrimidines (e.g., 173a–173c) : Achieved MICs of 8–16 µg/mL against C. albicans and C. glabrata, attributed to electron-withdrawing substituents .
- N-Alkylated Pyrazolo-pyridines (e.g., 4a–h): Alkylation at the N-position improved solubility but reduced antifungal potency compared to non-alkylated analogs .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance antimicrobial activity by increasing electrophilicity and membrane penetration .
- N-Substituents : Alkyl groups (e.g., ethyl, benzyl) improve bioavailability but may reduce target binding affinity compared to aryl substituents .
- Hybrid Scaffolds : Linking pyrazolo[3,4-b]pyridin-6(7H)-ones to triazoles (e.g., compounds 84a–l) broadens activity spectra but introduces synthetic complexity .
Biological Activity
2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step reactions starting from appropriate hydrazine derivatives and diketones or β-keto esters to form the pyrazole ring, followed by the introduction of the trifluoromethyl group using trifluoromethylating agents .
Pharmacological Properties
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, certain analogs demonstrated minimum inhibitory concentrations (MIC) in the range of 0.5–8 μg/mL against these pathogens .
- Anti-inflammatory Effects : Pyrazolo[3,4-b]pyridines have been investigated for their potential as phosphodiesterase inhibitors, which could be beneficial in treating inflammatory conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : Specific derivatives have shown promise in inhibiting cancer cell proliferation. The mechanism often involves targeting specific enzymes or receptors associated with tumor growth .
The mechanism of action for this compound may involve binding to various molecular targets such as enzymes or receptors. This interaction can lead to altered enzymatic activity or receptor signaling pathways, which are crucial for its therapeutic effects. The exact pathways are still under investigation and may vary based on the specific biological context in which the compound is applied .
Table 1: Biological Activity Overview
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated several pyrazolo[3,4-b]pyridine derivatives against drug-resistant strains of bacteria. Among them, this compound exhibited significant antimicrobial activity with an MIC comparable to established antibiotics .
- Investigation of Anti-inflammatory Properties : Another study focused on the anti-inflammatory potential of this compound in a model of allergic rhinitis. Results indicated a marked reduction in inflammatory markers when administered at therapeutic doses .
- Anticancer Activity Assessment : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .
Q & A
Q. Advanced
- PEG-400 : Enables recyclability, reduces reaction time (15 minutes), and achieves 93% yield for electron-rich aryl aldehydes .
- L-Proline : Catalyzes three-component reactions in ethanol, yielding 60–85%, but requires longer reaction times (6–8 hours) .
- Molecular Iodine : Facilitates multicomponent reactions for fused derivatives (e.g., dihydrochromeno-pyrazolo-pyridinones) with 75–90% yields under solvent-free conditions .
- FeCl3 : Used in ionic liquid media for regioselective synthesis but involves higher temperatures (80°C) .
What spectroscopic and crystallographic techniques validate the structure of this compound?
Q. Basic
- 1H-NMR : Peaks at δ 1.86 (CH3), 2.50–2.83 (CH2), and 10.33–11.86 (NH) confirm substituents and ring saturation .
- IR : C=O stretch at 1645–1650 cm⁻¹ and NH stretches at 3150–3203 cm⁻¹ .
- X-Ray Diffraction : Resolves bond angles and confirms the fused bicyclic structure (e.g., compound 4c in ) .
How are pyrazolo[3,4-b]pyridin-6(7H)-one derivatives evaluated for biological activity, and what models are used?
Q. Advanced
- Antimicrobial Assays : Tested against E. coli, C. albicans, and S. aureus via broth microdilution (MIC values ≤ 25 µg/mL for active derivatives) .
- Apoptosis Studies : Flow cytometry and caspase-3 activation assays identify pro-apoptotic derivatives (e.g., triazole-functionalized analogs) .
- Anti-Inflammatory Models : COX-2 inhibition and carrageenan-induced edema assays are used, with IC50 values reported for thiazolidinone hybrids .
What strategies optimize reactions for synthesizing derivatives with electron-withdrawing substituents (e.g., CF3, Br)?
Q. Advanced
- Substrate Selection : Use bromo- or trifluoromethyl-substituted aldehydes (e.g., 4-BrC6H4CHO yields 88–92%) .
- Catalyst Tuning : Increase PEG-400 concentration to stabilize electron-deficient intermediates.
- Temperature Control : Maintain 90°C to prevent side reactions (e.g., decarboxylation) .
How can spectral discrepancies in substituted derivatives be resolved during characterization?
Q. Advanced
- 2D NMR (COSY/HSQC) : Assign overlapping CH2 and aromatic protons in crowded regions .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) .
- X-Ray Validation : Resolve ambiguous NOE effects or regiochemistry (e.g., distinguishing C-4 vs. C-2 substitution) .
What green chemistry metrics apply to PEG-400-mediated synthesis, and how do they compare to traditional methods?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
